molecular formula C3BrKN2O2S B13678961 Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate

Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B13678961
M. Wt: 247.11 g/mol
InChI Key: SEZYXPHGWUMLKZ-UHFFFAOYSA-M
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Description

Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with bromine in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazole derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiol or amine derivatives.

Scientific Research Applications

Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 5-Methyl-1,3,4-thiadiazole-2-carboxylate
  • 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide

Uniqueness

Potassium 5-bromo-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

Molecular Formula

C3BrKN2O2S

Molecular Weight

247.11 g/mol

IUPAC Name

potassium;5-bromo-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C3HBrN2O2S.K/c4-3-6-5-1(9-3)2(7)8;/h(H,7,8);/q;+1/p-1

InChI Key

SEZYXPHGWUMLKZ-UHFFFAOYSA-M

Canonical SMILES

C1(=NN=C(S1)Br)C(=O)[O-].[K+]

Origin of Product

United States

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